

Experimental procedure for synthesis of drug intermediates using this compound.

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Compound of Interest

Compound Name:	<i>Tert-butyl 4-(chloromethyl)benzoate</i>
Cat. No.:	B176798

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Application Notes and Protocols: Synthesis of Anastrozole Intermediate Introduction

Anastrozole, a potent and selective non-steroidal aromatase inhibitor, is a critical therapeutic agent for hormone receptor-positive breast cancer in postmenopausal women.[\[1\]](#)[\[2\]](#) Its chemical name is 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile). The effective synthesis of Anastrozole relies on the preparation of high-purity intermediates. This document outlines the experimental procedure for the synthesis of a key Anastrozole intermediate, 3,5-bis(2-cyanoprop-2-yl)benzyl bromide, starting from mesitylene. The protocol is intended for researchers, scientists, and professionals in drug development.

Overall Synthetic Scheme

The synthesis of the target intermediate from mesitylene is a multi-step process that involves sequential functionalization of the central benzene ring. The key transformations include bromination, cyanation, methylation, and a final bromination step to yield the desired benzyl bromide intermediate, which is the immediate precursor to Anastrozole.

Data Presentation

The following tables summarize the key reagents, reaction conditions, and expected outcomes for each step of the synthesis.

Table 1: Reagents and Solvents

Step	Reagent 1	Reagent 2	Reagent 3	Solvent
1	Mesitylene	N-Bromosuccinimide (NBS)	Benzoyl Peroxide	Carbon Tetrachloride
2	3,5-Bis(bromomethyl)toluene	Potassium Cyanide (KCN)	-	Aqueous Ethanol
3	2,2'-(5-methyl-1,3-phenylene)diacetone nitrile	Methyl Iodide	Sodium Hydride (NaH)	DMF
4	3,5-Bis(2-cyanoprop-2-yl)toluene	N-Bromosuccinimide (NBS)	Benzoyl Peroxide	Chlorinated Solvent
5	3,5-Bis(2-cyanoprop-2-yl)benzyl bromide	1,2,4-Triazole Sodium Salt	-	Dimethylformamide (DMF)

Table 2: Reaction Parameters and Yields

Step	Reaction	Temperatur e (°C)	Time (h)	Yield (%)	Purity (%)
1	Bromination	Reflux	4	~75	>95
2	Cyanation	Reflux	6	~85	>97
3	Methylation	0 to RT	12	~90	>98
4	Bromination	60-100	3	~80	>95
5	Alkylation	20-50	2	~70-80	>99 (after purification)

Experimental Protocols

Step 1: Synthesis of 3,5-Bis(bromomethyl)toluene

- To a solution of mesitylene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (NBS) (2.2 equivalents).
- Add a catalytic amount of benzoyl peroxide.
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
- Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
- Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile

- Dissolve 3,5-bis(bromomethyl)toluene (1 equivalent) in aqueous ethanol.
- Add potassium cyanide (KCN) (2.5 equivalents) portion-wise to the solution.

- Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and pour it into ice-cold water.
- Extract the product with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 3: Synthesis of 3,5-Bis(2-cyanoprop-2-yl)toluene

- In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH) (4.4 equivalents) in anhydrous DMF.
- Cool the suspension to 0 °C and add a solution of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile (1 equivalent) in anhydrous DMF dropwise.
- Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (4.4 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction carefully by adding ice-cold water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Step 4: Synthesis of 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide

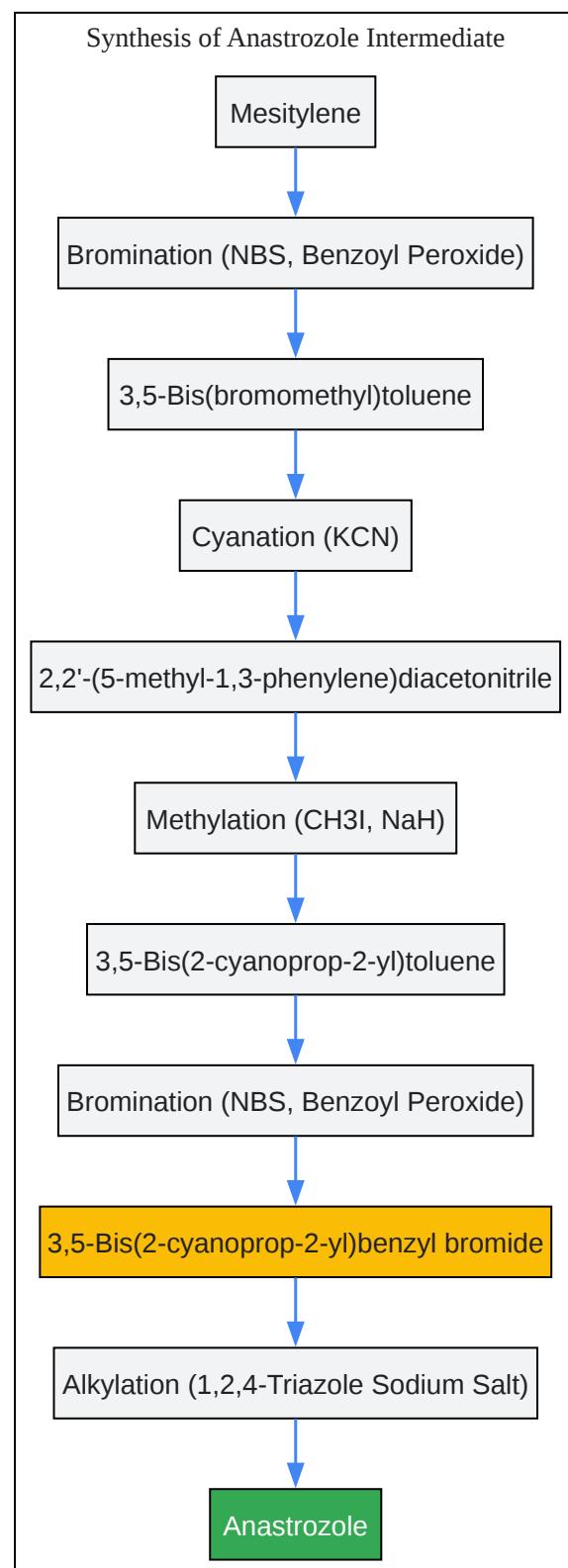
- Dissolve 3,5-bis(2-cyanoprop-2-yl)toluene (1 equivalent) in a chlorinated solvent.

- Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
- Heat the reaction mixture to 60-100 °C and monitor by TLC.[3]
- Upon completion, cool the reaction mixture and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.

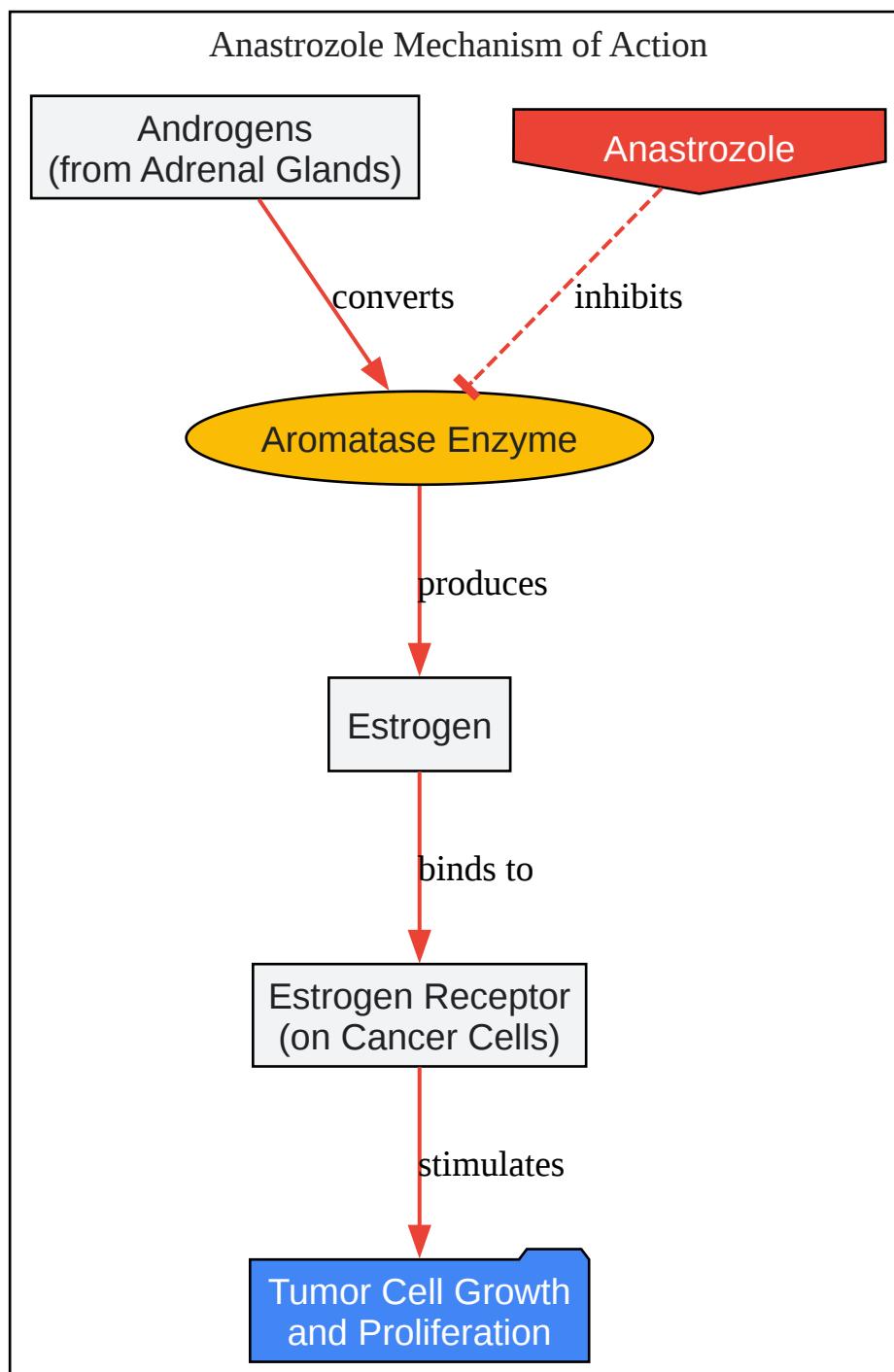
Step 5: Synthesis of Anastrozole

- To a solution of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide (1 equivalent) in dimethylformamide (DMF), add the sodium salt of 1,2,4-triazole (1.2 equivalents).[3]
- Stir the reaction mixture at a temperature between 20-50 °C for 2-4 hours.[3]
- After the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.
- The crude Anastrozole is then purified by column chromatography or crystallization.[2][3]

Visualizations

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Caption: Experimental workflow for the synthesis of Anastrozole.



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Caption: Signaling pathway illustrating Anastrozole's mechanism of action.

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